methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS: 318256-12-1) is a pyrazole derivative characterized by two chlorinated aryl substituents at positions 1 and 5 of the pyrazole ring and a methyl ester group at position 3 . Its molecular formula is C₁₇H₁₂Cl₂N₂O₂, with a molar mass of 347.20 g/mol.
Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-5-7-12(18)8-6-11)21(20-15)14-4-2-3-13(19)9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTVVKPZONUBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable catalyst to form the pyrazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Pyrazole-3-methanol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazole-3-carboxylates, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Position and Electronic Effects
- Positional Isomerism: Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate (CAS: 1202031-50-2) features a 4-chlorophenyl group at position 3 and a 3-methylphenyl (m-tolyl) group at position 1 . This differs from the target compound’s 1-(3-chlorophenyl) and 5-(4-chlorophenyl) substitution. The altered substituent positions may lead to divergent steric and electronic profiles, impacting binding affinity in biological targets. Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 318237-99-9) introduces a sulfanyl group and a hydroxyimino methyl group at positions 4 and 5, respectively .
Substituent Type and Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chlorophenyl and 4-chlorophenyl substituents provide strong electron-withdrawing effects, which may stabilize the pyrazole ring and enhance π-π stacking in hydrophobic protein pockets. Ethyl 1-phenyl-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate () substitutes a hydroxyl group for chlorine, significantly increasing polarity and hydrogen-bonding capacity, which could improve water solubility but reduce membrane permeability .
Physicochemical Properties
- Solubility and Lipophilicity: The methyl ester in the target compound balances lipophilicity (from chlorophenyl groups) with moderate polarity. Sulfanyl and Hydroxyimino substituents () further increase polarity, making such derivatives more suitable for aqueous environments .
Biological Activity
Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 381.64 g/mol
- CAS Number : 318256-15-4
- InChI Key : FCVUJTKQNKDFQF-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Kinase Inhibition : This compound has shown potential as an inhibitor of several kinases, including Aurora-A kinase, which plays a crucial role in cell cycle regulation and is often overexpressed in cancer cells .
- Induction of Apoptosis : Studies indicate that derivatives of pyrazole can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.39 ± 0.06 | Induction of apoptosis |
| MCF-7 (Breast) | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |
| HCT116 (Colon) | 0.39 ± 0.06 | Cell cycle arrest |
These results indicate significant cytotoxicity against multiple cancer types, highlighting the compound's potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this pyrazole derivative exhibits anti-inflammatory effects. Compounds within the pyrazole class have been reported to reduce inflammation markers and cytokine production in various models .
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of this compound and its analogs:
- Zheng et al. (2022) reported that certain pyrazole derivatives demonstrated significant anticancer efficacy with IC values as low as 0.28 µM against A549 cells, indicating potent activity against lung cancer .
- Abdel-Aziz et al. (2022) synthesized related compounds that showed promising results in Hep-2 cancer cell lines with IC values around 0.74 mg/mL, demonstrating the potential for therapeutic applications in head and neck cancers .
- Fan et al. (2022) investigated the autophagy-inducing effects of pyrazole derivatives on NCI-H460 cells, suggesting a dual mechanism involving both apoptosis and autophagy modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
